- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure
Produktname:2,6-dibromo-4-fluoro-benzaldehyde
CAS-Nr.:938467-02-8
MF:C7H3Br2FO
MW:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666
2,6-dibromo-4-fluoro-benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6-Dibromo-4-fluorobenzaldehyde
- 2,6-Difluoro-4-fluorobenzaldehyde
- 2,6-Dibromo-4-fluoro-benzaldehyde
- 2,6-dibromo-4-fluoro- Benzaldehyde
- ULSMYJACTJXCRB-UHFFFAOYSA-N
- Benzaldehyde, 2,6-dibromo-4-fluoro-
- FCH1380825
- PC49660
- AM805195
- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
- SCHEMBL1726007
- AS-39672
- EN300-373831
- Z1269117182
- 938467-02-8
- AKOS027256121
- MFCD13186760
- AB93074
- 26-DIBROMO-4-FLUOROBENZALDEHYDE
- CS-0037406
- SY126642
- DB-337949
- 2,6-dibromo-4-fluoro-benzaldehyde
-
- MDL: MFCD13186760
- Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- InChI-Schlüssel: ULSMYJACTJXCRB-UHFFFAOYSA-N
- Lächelt: O=CC1C(Br)=CC(F)=CC=1Br
Berechnete Eigenschaften
- Genaue Masse: 281.85142g/mol
- Monoisotopenmasse: 279.85347g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 141
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 17.1
2,6-dibromo-4-fluoro-benzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 5g |
¥1324.00 | 2024-04-24 | |
Ambeed | A286805-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
$164.0 | 2025-02-24 | |
abcr | AB287518-1 g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 1 g |
€263.10 | 2023-07-20 | ||
abcr | AB287518-5 g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 5 g |
€813.20 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
¥1060.0 | 2024-07-18 | |
eNovation Chemicals LLC | D917538-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
$650 | 2024-07-20 | |
abcr | AB287518-5g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 5g |
€163.60 | 2025-02-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
¥223.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |
2,6-dibromo-4-fluoro-benzaldehyde |
938467-02-8 | 95% | 1g |
1251.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 100mg |
¥50.0 | 2024-07-18 |
2,6-dibromo-4-fluoro-benzaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike PropertiesACS Medicinal Chemistry Letters, 2017, 8(6), 608-613,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referenz
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Referenz
- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referenz
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane
Referenz
- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285Journal of Organic Chemistry, 2009, 74(20), 7790-7797,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,
2,6-dibromo-4-fluoro-benzaldehyde Raw materials
2,6-dibromo-4-fluoro-benzaldehyde Preparation Products
2,6-dibromo-4-fluoro-benzaldehyde Verwandte Literatur
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

Reinheit:99%/99%
Menge:5g/25g
Preis ($):192.0/958.0